1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORPFXXRBEXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the construction of the cyclopropane ring onto a substituted aromatic moiety, followed by introduction or retention of the nitrile group. The key steps include:
- Starting Materials: Commonly, 3-fluoro-4-methoxybenzaldehyde or related substituted aromatic compounds serve as the aromatic precursor.
- Cyclopropanation: The cyclopropane ring is formed via cyclopropanation reactions, often using diazo compounds or haloalkanes in the presence of strong bases or catalysts.
- Nitrile Introduction: The nitrile group can be introduced either by using cyanide-containing reagents or by starting with nitrile-substituted precursors.
Specific Preparation Method from Literature and Patents
Cyclopropanation Using Phenylacetonitrile and Haloalkanes
A patented method outlines the preparation of arylcyclopropane compounds including this compound using the following approach:
- Reactants: Phenylacetonitrile (1.0 equivalent) and 1-bromo-2-chloroethane (1.1 equivalents).
- Solvent: N,N-Dimethylacetamide (DMAc) with a solvent volume of 10 times the weight of phenylacetonitrile.
- Base: Sodium hydride (2.5 equivalents) is used to deprotonate the phenylacetonitrile, generating a carbanion intermediate.
- Reaction Conditions: The reaction proceeds under controlled conditions to facilitate nucleophilic substitution and intramolecular cyclization forming the cyclopropane ring.
- Outcome: This method yields the cyclopropane ring with the nitrile substituent intact on the cyclopropane carbon.
This synthetic route is advantageous due to the direct use of phenylacetonitrile and haloalkane, avoiding the need for diazo compounds or metal catalysts, and is scalable for industrial applications.
Alternative Synthetic Routes and Related Compounds
Though direct preparation methods for the exact compound are limited, insights can be drawn from the synthesis of related compounds such as 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid:
- Cyclopropanation via Diazo Compounds: Starting from 3-fluoro-4-methoxybenzaldehyde and ethyl diazoacetate, cyclopropanation is catalyzed by transition metals (rhodium or copper) to form cyclopropane esters.
- Hydrolysis: Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.
- Functional Group Conversion: Although this method is for the carboxylic acid derivative, similar cyclopropanation strategies can be adapted for nitrile derivatives by using diazo nitrile equivalents or post-cyclopropanation functional group transformations.
Summary Table of Preparation Methods
Research Findings and Considerations
- The base-induced cyclopropanation method using phenylacetonitrile and haloalkanes is efficient and avoids hazardous diazo reagents.
- Metal-catalyzed cyclopropanation offers stereochemical control and is widely used for related cyclopropane derivatives.
- Solubility and formulation data are essential for biological and pharmaceutical research involving this compound.
- Optimization of reaction conditions such as temperature, solvent choice, and reagent ratios is critical for yield and purity.
- The nitrile group is stable under the described cyclopropanation conditions, preserving the desired functional group during synthesis.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₄F₃NO₃
- CAS Number : 1282555-27-4
The compound features a cyclopropane ring substituted with a 3-fluoro-4-methoxyphenyl group and a carbonitrile functional group. This structure contributes to its unique reactivity and biological properties.
Chemistry
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile serves as a valuable building block in organic synthesis. Its unique structure allows for:
- The development of complex organic molecules.
- The synthesis of pharmaceuticals targeting specific biological pathways.
Biology
The compound has been investigated for its biological activity, particularly its role as an enzyme inhibitor. Key areas of research include:
- Oxidative Stress Reduction : Studies indicate that the compound can inhibit pathways associated with oxidative stress, making it a candidate for therapeutic applications in diseases related to oxidative damage.
Medicine
Research has highlighted several potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers.
- Anticancer Activity : The compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential use in cancer therapies.
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Target | Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Study A | Nrf2-Keap1 PPI | Inhibition | 0.5 | Effective in reducing oxidative stress markers. |
| Study B | Enzyme X | Inhibition | 1.2 | Potential application in metabolic disorders. |
| Study C | Enzyme Y | Inhibition | 0.8 | Shows promise in anti-cancer therapies. |
Case Study on Oxidative Stress
- Objective : Evaluate the compound's effect on oxidative stress markers.
- Findings : Significant reduction in reactive oxygen species (ROS) levels was observed in treated cells compared to controls, indicating a protective effect against oxidative damage.
Case Study on Metabolic Disorders
- Objective : Assess the compound's potential in modulating metabolic pathways.
- Findings : The compound demonstrated the ability to improve insulin sensitivity in vitro, suggesting its potential use in treating type 2 diabetes.
Case Study on Cancer Treatment
- Objective : Investigate the anti-cancer properties of the compound.
- Findings : This compound showed selective cytotoxicity against cancer cell lines while sparing normal cells.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways. The molecular targets and pathways involved can vary depending on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile with structurally related cyclopropane-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations on the Aromatic Ring
Aromatic Ring Modifications
Physicochemical Properties
| Property | This compound | 1-(3-Chlorophenyl)cyclopropanecarbonitrile | 1-(3,4-Dihydroxyphenyl)cyclopropane-1-carbonitrile |
|---|---|---|---|
| Molecular Weight | ~191.2 g/mol | ~183.6 g/mol | ~175.2 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity) | ~0.5 (hydrophilic) |
| Solubility | Moderate in polar organic solvents | Low in water | High in polar solvents |
| Metabolic Stability | High (due to -F and -OCH₃) | Moderate (Cl susceptible to metabolism) | Low (prone to oxidation) |
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 215.23 g/mol. The compound features a cyclopropane ring attached to a phenyl group, which is further substituted with a fluorine atom and a methoxy group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.23 g/mol |
| CAS Number | 1282555-27-4 |
| Structure | Chemical Structure |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in neurotransmitter metabolism. Its structure allows it to modulate the activity of monoamine oxidase (MAO), which plays a crucial role in the breakdown of neurotransmitters such as serotonin and dopamine, potentially influencing mood and behavior.
Key Mechanisms:
- Enzyme Inhibition: The compound has demonstrated the ability to inhibit MAO activity, leading to increased levels of neurotransmitters in the brain.
- Receptor Interaction: It may bind to G-protein coupled receptors (GPCRs), impacting intracellular signaling pathways and gene expression.
Antitumor Activity
Preliminary studies have shown that derivatives of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane compounds exhibit significant antitumor activity. For instance, compounds structurally related to this cyclopropane have been evaluated for their efficacy against various cancer cell lines, showing IC50 values indicative of potent antiproliferative effects .
Study 1: Neurotransmitter Modulation
In a study exploring the effects of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane derivatives on neurotransmitter levels, researchers found that treatment with these compounds resulted in a significant increase in serotonin levels in rat models. This suggests potential applications in treating mood disorders.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of related compounds against human colon cancer cells. The study reported an IC50 value of approximately 0.64 µM for one derivative, indicating strong antiproliferative activity. This highlights the potential for developing new cancer therapies based on the structural framework of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile?
Methodological Answer:
The synthesis typically involves cyclopropanation strategies or functional group interconversion. For example:
- Cyclopropanation : Reacting a substituted styrene derivative with a diazo compound (e.g., trimethylsilyl diazomethane) under catalytic conditions (e.g., Rh(II) complexes) to form the cyclopropane ring.
- Nitrile Introduction : Employing nucleophilic substitution or cyanide transfer reactions, such as Rosenmund-von Braun conditions, to introduce the carbonitrile group post-cyclopropane formation .
- Purification : Use recrystallization from methanol or precipitation as a salt (e.g., HBr adducts) for high-purity isolation .
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store below -20°C in airtight, light-resistant containers to prevent degradation. Avoid proximity to heat sources or oxidizing agents .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for spill management and emergency contacts .
- Waste Disposal : Neutralize with inert solvents (e.g., ethanol) before disposal in halogenated waste containers.
Advanced Question: How can researchers resolve contradictions in NMR data for structural confirmation?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. To address this:
- Multi-Nuclear NMR : Compare , , and NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations) .
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes or hydrogen bonding .
- 2D NMR Techniques : Use COSY, HSQC, and NOESY to assign coupling patterns and spatial proximities, resolving overlapping signals .
Advanced Question: What crystallographic parameters validate the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard:
- Data Collection : Conduct at low temperatures (e.g., 113 K) to minimize thermal motion artifacts .
- Refinement Metrics : Aim for and , with a data-to-parameter ratio > 15 to ensure reliability .
- Key Angles/Bond Lengths : Validate cyclopropane ring geometry (C–C bond lengths ~1.50–1.55 Å, internal angles ~60°) and substituent orientations (e.g., methoxy/fluoro group dihedral angles) .
Advanced Question: How can computational chemistry elucidate substituent electronic effects on reactivity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to map electron density distributions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Solvent Modeling : Apply polarizable continuum models (PCM) to simulate solvent effects on reaction pathways (e.g., nitrile hydrolysis) .
- Substituent Hammett Constants : Correlate σ values of -F and -OCH groups with experimental reaction rates (e.g., cyclopropane ring-opening kinetics) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : Confirm molecular ion ([M]) and fragmentation patterns (e.g., loss of CN or OCH groups) .
- IR Spectroscopy : Validate nitrile stretch (~2200–2250 cm) and methoxy C-O bonds (~1250 cm) .
Advanced Question: How to design stability studies under varying pH and thermal conditions?
Methodological Answer:
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated aging studies (40–60°C) monitor degradation products via HPLC .
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and analyze hydrolytic products (e.g., carboxylic acid formation) using LC-MS .
- Light Sensitivity : Expose to UV/Vis light (300–800 nm) and track photodegradation with spectrophotometry .
Advanced Question: What strategies mitigate synthetic challenges in cyclopropane ring functionalization?
Methodological Answer:
- Ring Strain Management : Use transition-metal catalysts (e.g., Pd, Cu) to enable selective C–H activation without ring opening .
- Protecting Groups : Temporarily block reactive sites (e.g., nitrile with silyl groups) during multi-step syntheses .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired products (e.g., cis/trans isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
